2-Methyl-2-(4-propoxyphenyl)butanedinitrile
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Overview
Description
2-Methyl-2-(4-propoxyphenyl)butanedinitrile is an organic compound with the molecular formula C14H16N2O It is a nitrile derivative, characterized by the presence of two cyano groups (-CN) attached to a butane backbone, with a propoxyphenyl substituent at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-propoxyphenyl)butanedinitrile can be achieved through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, producing the nitrile. For example[ \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} + \text{CN}^- \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CN} + \text{Br}^- ]
From Amides: Nitriles can be made by dehydrating amides. Amides are dehydrated by heating a solid mixture of the amide and phosphorus (V) oxide. Water is removed from the amide group to leave a nitrile group.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods
Industrial production of this compound typically involves the hydrocyanation of appropriate precursors under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-propoxyphenyl)butanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-(4-propoxyphenyl)butanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-propoxyphenyl)butanedinitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The nitrile groups can participate in nucleophilic addition reactions, forming intermediates that interact with enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Succinonitrile (Butanedinitrile): A simpler nitrile with two cyano groups attached to a butane backbone.
Malononitrile: A di-nitrile with three carbon atoms.
Glutaronitrile: A di-nitrile with five carbon atoms.
Adiponitrile: A di-nitrile with six carbon atoms.
Uniqueness
2-Methyl-2-(4-propoxyphenyl)butanedinitrile is unique due to its propoxyphenyl substituent, which imparts distinct chemical and physical properties compared to simpler nitriles
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-methyl-2-(4-propoxyphenyl)butanedinitrile |
InChI |
InChI=1S/C14H16N2O/c1-3-10-17-13-6-4-12(5-7-13)14(2,11-16)8-9-15/h4-7H,3,8,10H2,1-2H3 |
InChI Key |
PSBJTENCDSHYLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(C)(CC#N)C#N |
Origin of Product |
United States |
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